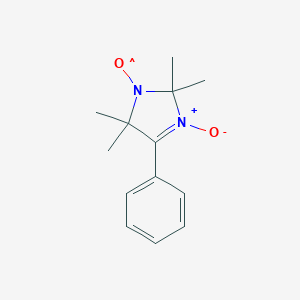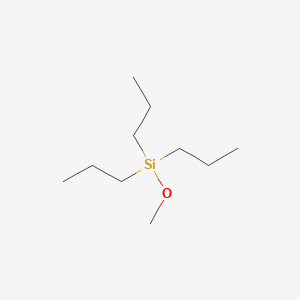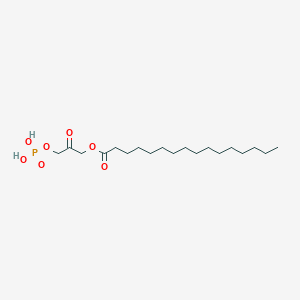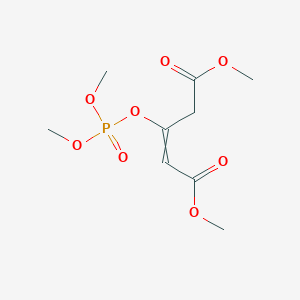
Bomyl
Descripción general
Descripción
Fodipir, también conocido como difosfato de dipiridoxilo, es un agente quelante que se utiliza principalmente en combinación con manganeso para formar mangafodipir. Este compuesto se utiliza como agente de contraste en la resonancia magnética (RM) para mejorar la visualización del hígado y el páncreas. Fodipir también ha mostrado potencial en diversas aplicaciones terapéuticas debido a su capacidad para imitar la actividad de la superóxido dismutasa de manganeso (MnSOD) .
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
Fodipir se sintetiza a través de una serie de reacciones químicas que involucran derivados del fosfato de piridoxal. La síntesis generalmente implica la fosforilación del piridoxal seguida de la formación de un éster difosfato. Las condiciones de reacción a menudo requieren un pH y una temperatura controlados para garantizar la estabilidad de los compuestos intermedios .
Métodos de Producción Industrial
La producción industrial de fodipir implica la síntesis química a gran escala utilizando reactores automatizados. El proceso incluye la purificación del producto final a través de técnicas de cristalización y filtración para lograr los altos niveles de pureza requeridos para las aplicaciones médicas .
Análisis De Reacciones Químicas
Tipos de Reacciones
Fodipir experimenta diversas reacciones químicas, que incluyen:
Oxidación: Fodipir puede oxidarse para formar diferentes derivados.
Reducción: Puede reducirse bajo condiciones específicas para producir otras formas activas.
Sustitución: Fodipir puede participar en reacciones de sustitución, particularmente con iones metálicos
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en reacciones con fodipir incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y sales metálicas como el cloruro de manganeso. Las reacciones generalmente ocurren bajo pH y temperatura controlados para asegurar la formación del producto deseado .
Principales Productos Formados
Los principales productos formados a partir de reacciones que involucran fodipir incluyen varios complejos metálicos, como el manganeso-fodipir, que se utiliza en agentes de contraste de RM. Otros productos incluyen derivados oxidados y reducidos de fodipir .
Aplicaciones Científicas De Investigación
Fodipir tiene una amplia gama de aplicaciones de investigación científica:
Química: Utilizado como agente quelante en la química de coordinación para estudiar las interacciones metal-ligando.
Biología: Investigado por su papel en la protección de las células contra el estrés oxidativo al imitar la actividad de la MnSOD.
Medicina: Utilizado en RM como agente de contraste y explorado como adyuvante en la quimioterapia para reducir los efectos secundarios.
Industria: Empleada en el desarrollo de herramientas de diagnóstico y agentes terapéuticos
Mecanismo De Acción
Fodipir ejerce sus efectos uniéndose a iones metálicos, particularmente manganeso. Después de la administración intravenosa, el quelato se disocia lentamente, permitiendo que el manganeso sea captado por los hepatocitos con alta afinidad. El manganeso mejora el contraste en la RM al acortar el tiempo de relajación longitudinal (T1) en el hígado y el páncreas. Además, la actividad mimética de la MnSOD de fodipir ayuda a reducir el estrés oxidativo al desactivar las especies reactivas de oxígeno (ROS) y las especies reactivas de nitrógeno (RNS) .
Comparación Con Compuestos Similares
Fodipir es único debido a su doble papel como agente quelante y mimético de la MnSOD. Los compuestos similares incluyen:
Calmangafodipir: Una forma estabilizada de mangafodipir con una actividad terapéutica mejorada.
Dipiridoxilo de manganeso etildiamina (MnPLED): Un derivado desfosforilado de fodipir con efectos protectores similares contra el estrés oxidativo .
Fodipir destaca por su alta afinidad por el manganeso y su capacidad para mejorar el contraste de RM al mismo tiempo que proporciona efectos citoprotectores.
Propiedades
Número CAS |
122-10-1 |
|---|---|
Fórmula molecular |
C9H15O8P |
Peso molecular |
282.18 g/mol |
Nombre IUPAC |
dimethyl (Z)-3-dimethoxyphosphoryloxypent-2-enedioate |
InChI |
InChI=1S/C9H15O8P/c1-13-8(10)5-7(6-9(11)14-2)17-18(12,15-3)16-4/h5H,6H2,1-4H3/b7-5- |
Clave InChI |
BZSSHIWHSJYWAD-ALCCZGGFSA-N |
SMILES |
COC(=O)CC(=CC(=O)OC)OP(=O)(OC)OC |
SMILES isomérico |
COC(=O)C/C(=C/C(=O)OC)/OP(=O)(OC)OC |
SMILES canónico |
COC(=O)CC(=CC(=O)OC)OP(=O)(OC)OC |
Punto de ebullición |
155-164 °C @ 17 MM HG |
Color/Form |
LIQUID YELLOW OIL |
Densidad |
1.2 |
| 15272-78-3 122-10-1 |
|
Vida útil |
STABLE WHEN STORED IN GLASS HYDROLYZES IN ALKALI /TECHNICAL GRADE/ HALFLIFE (HYDROLYSIS) MORE THAN 10 DAYS @ PH 5, MORE THAN 4 DAYS @ PH 6, LESS THAN 1 DAY @ PH 9 It is hydrolysed by alkali with a half-life at pH 5 of more than ten days, at pH 6 more than four days, at pH 9 less than one day. |
Solubilidad |
MISCIBLE WITH METHANOL, ETHANOL, ACETONE, XYLENE; PRACTICALLY INSOL IN WATER, PETROLEUM ETHER, KEROSENE SOL IN PROPYLENE GLYCOL |
Presión de vapor |
25 MM HG @ 25 °C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


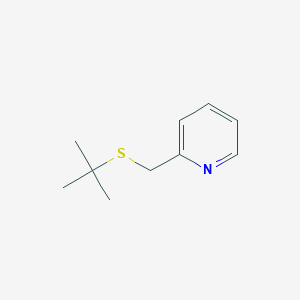
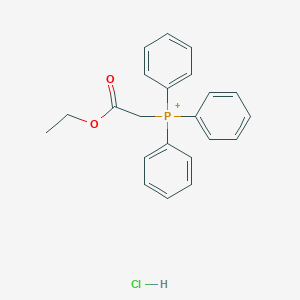
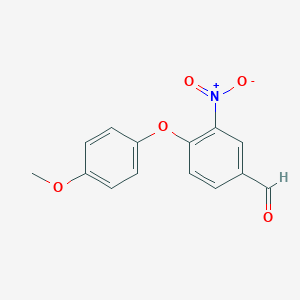
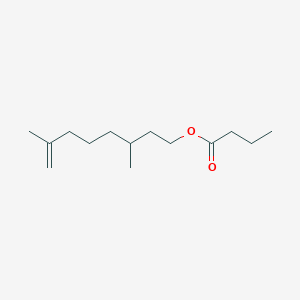
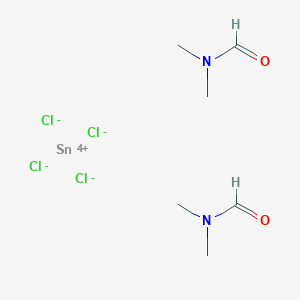



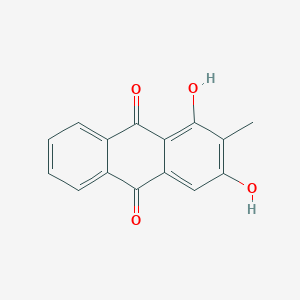
![2-methyl-N-[1-[3-(trifluoromethyl)phenyl]propan-2-yl]prop-2-en-1-amine](/img/structure/B91159.png)
